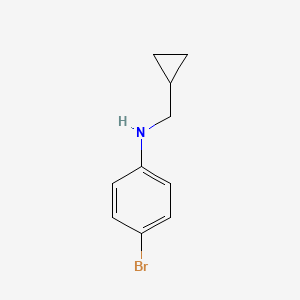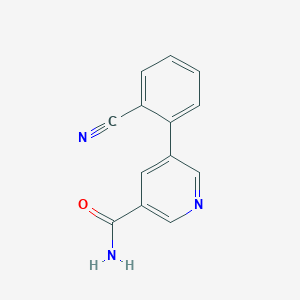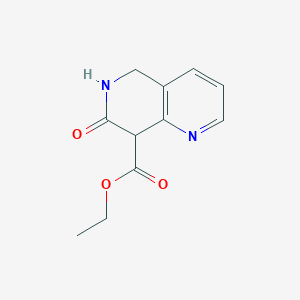
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo es un compuesto orgánico sintético que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos importantes que se encuentran en muchos productos naturales y productos farmacéuticos. Este compuesto en particular se caracteriza por un átomo de cloro en la posición 5, un grupo metilo en la posición 3 y un éster carboxilato en la posición 2 del anillo indólico. Su fórmula molecular es C11H10ClNO2, y tiene un peso molecular de 223.66 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
-
Síntesis de indol de Fischer: : Un método común para sintetizar derivados de indol implica la síntesis de indol de Fischer. Este método suele utilizar fenilhidrazina y un aldehído o cetona en condiciones ácidas. Para el 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo, los materiales de partida incluirían 5-cloro-3-metilfenilhidrazina y un éster apropiado .
-
Acoplamiento cruzado catalizado por paladio: : Otro método implica reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura. Este método puede utilizarse para introducir el átomo de cloro en la posición 5 del anillo indólico .
Métodos de producción industrial
La producción industrial de 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo suele implicar una síntesis a gran escala utilizando versiones optimizadas de los métodos anteriores. La elección del método depende de factores como el rendimiento, el coste y el impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se utilizan a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
-
Reacciones de sustitución: : El átomo de cloro en la posición 5 puede sufrir reacciones de sustitución nucleófila. Los reactivos comunes incluyen nucleófilos como aminas o tioles .
-
Oxidación y reducción: : El anillo indólico puede oxidarse o reducirse en condiciones específicas. Por ejemplo, la oxidación con reactivos como el permanganato de potasio puede producir varios productos oxidados .
-
Hidrólisis del éster: : El grupo éster en la posición 2 puede hidrolizarse para producir el ácido carboxílico correspondiente .
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3) en disolventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Productos principales
Sustitución: Los productos dependen del nucleófilo utilizado, como el 5-amino-3-metil-1H-indol-2-carboxilato.
Oxidación: Diversos derivados de indol oxidados.
Hidrólisis: Ácido 5-cloro-3-metil-1H-indol-2-carboxílico.
Aplicaciones Científicas De Investigación
Química
El 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología y medicina
En la investigación biológica, este compuesto se estudia por sus posibles propiedades farmacológicas. Los derivados de indol son conocidos por sus diversas actividades biológicas, incluyendo efectos antivirales, anticancerígenos y antimicrobianos . El 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo se está investigando por su potencial como compuesto líder en el descubrimiento de fármacos .
Industria
En el sector industrial, este compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción del 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo depende de su aplicación específica. En los sistemas biológicos, los derivados de indol a menudo interactúan con enzimas y receptores, modulando su actividad. Los grupos cloro y metilo pueden influir en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-1H-indol-2-carboxilato de metilo: Carece del grupo metilo en la posición 3.
3-Metil-1H-indol-2-carboxilato de metilo: Carece del átomo de cloro en la posición 5.
5-Bromo-3-metil-1H-indol-2-carboxilato de metilo: Contiene un átomo de bromo en lugar de cloro en la posición 5.
Unicidad
El 5-Cloro-3-metil-1H-indol-2-carboxilato de metilo es único debido a la combinación específica de sustituyentes en el anillo indólico. La presencia de ambos grupos cloro y metilo puede influir significativamente en su reactividad química y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
methyl 5-chloro-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,1-2H3 |
Clave InChI |
UHARHYCIIWWERE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11881133.png)



![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)
![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)





![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

